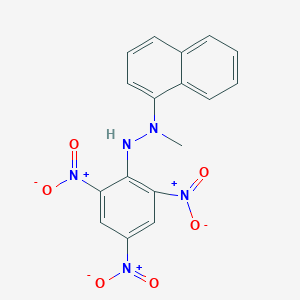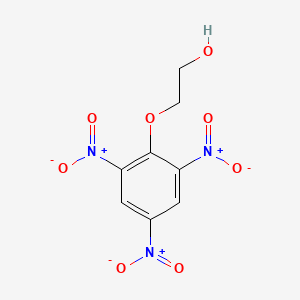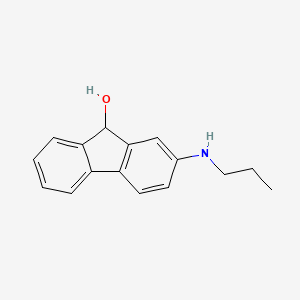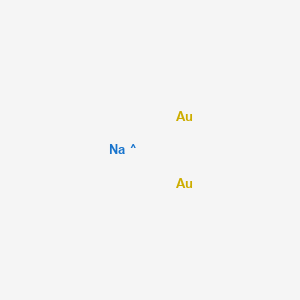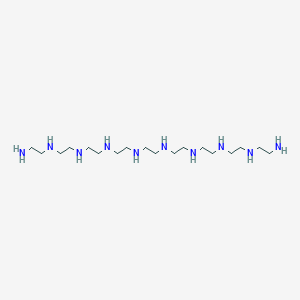
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is a polyamine compound with a long chain structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a long carbon chain. One common method is the reaction of a polyamine precursor with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cellular processes and as a component of biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in signaling pathways and modulate enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol
- 3,6,9,12,15,18,21,24-Octaoxaheptacos-26-en-1-yl acetate
Uniqueness
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is unique due to its multiple amine groups, which confer high reactivity and versatility. This distinguishes it from similar compounds that may have different functional groups or structural features.
Properties
CAS No. |
5763-77-9 |
|---|---|
Molecular Formula |
C18H48N10 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N'-[2-[2-[2-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H48N10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h21-28H,1-20H2 |
InChI Key |
YOCIVUWSCUVAQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNCCNCCNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



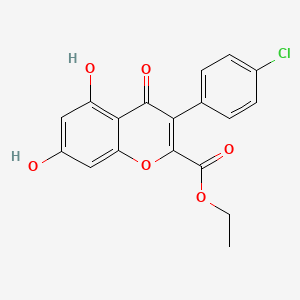
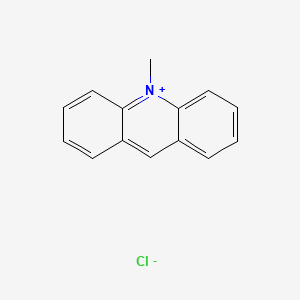
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
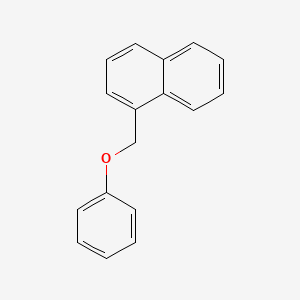
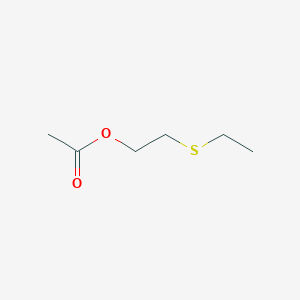

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

